molecular formula C8H9ClO3S B1465906 4-(Methoxymethyl)benzenesulfonyl chloride CAS No. 605655-15-0

4-(Methoxymethyl)benzenesulfonyl chloride

Cat. No.: B1465906
CAS No.: 605655-15-0
M. Wt: 220.67 g/mol
InChI Key: WKWGSOIGLWSEPZ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzenesulfonyl chloride (CAS: 605655-15-0) is a sulfonyl chloride derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent on the para position of a benzene ring. Its molecular formula is C₈H₉ClO₃S (molecular weight: 220.67), with a structure defined by the SMILES notation COCC1=CC=C(C=C1)S(=O)(=O)Cl . The methoxymethyl group confers moderate electron-donating effects, which influence both the reactivity of the sulfonyl chloride group and the compound’s overall stability. Classified as a hazardous substance (UN# 3265, Class 8), it requires careful handling due to its corrosive nature and moisture sensitivity .

Properties

IUPAC Name

4-(methoxymethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWGSOIGLWSEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Esterification of Benzene Sulfonyl Chloride with Sodium Methoxide

One of the most documented and efficient methods involves the reaction of benzene sulfonyl chloride with sodium methoxide in methanol solution under mild conditions. Although this method is primarily reported for methyl benzenesulfonate, it provides a foundational approach adaptable for 4-(Methoxymethyl)benzenesulfonyl chloride synthesis by using appropriately substituted benzene sulfonyl chlorides.

Key Reaction Conditions and Findings:

Parameter Details
Reactants Benzene sulfonyl chloride + sodium methoxide in methanol
Temperature 25–35 °C
Reaction Time 30 minutes
Molar Ratio (Sulfonyl chloride : sodium methoxide) 1 : 1.2–1.4
pH Neutralization Adjusted to pH 7.0–7.2 using sulfuric acid
Product Purification Filtration, distillation to remove methanol, activated carbon decolorization
Yield Up to 99.2% (for methyl benzenesulfonate)
Product Purity (GC) >99%

Process Summary:

  • Benzene sulfonyl chloride is added to a reaction vessel.
  • Sodium methoxide in methanol is added dropwise at controlled temperature (25–35 °C).
  • The mixture is stirred for 30 minutes.
  • The reaction mixture is neutralized to pH 7–7.2.
  • The precipitated sodium chloride is filtered off.
  • Methanol is removed by heating under reduced pressure.
  • The product is decolorized using activated carbon and filtered to yield a clear product.

This method is characterized by simplicity, high yield, mild conditions, and suitability for scale-up.

Functionalization Approaches for 4-(Methoxymethyl) Substitution

To specifically prepare this compound, the methoxymethyl substituent must be introduced at the para position of the benzene ring bearing the sulfonyl chloride group. This can be achieved by:

  • Starting from 4-(Methoxymethyl)benzene derivatives and subsequent sulfonylation.
  • Using substituted benzenesulfonyl chlorides and performing nucleophilic substitution or radical-mediated functionalization to introduce the methoxymethyl group.

While direct literature on this compound preparation is limited, analogous procedures for related sulfonyl chlorides suggest:

  • Use of chlorination or sulfonylation of 4-(methoxymethyl)benzene.
  • Protection/deprotection strategies to install the methoxymethyl group prior to sulfonyl chloride formation.
  • Radical or nucleophilic substitution reactions under controlled temperature and solvent conditions.

Sulfonyl Chloride Synthesis from Aryldiazonium Salts (Alternative Method)

A modern method for sulfonyl chloride synthesis involves the use of arenediazonium tetrafluoroborates reacted in situ with sulfur dioxide and hydrochloric acid. This approach allows the direct formation of sulfonyl chlorides from aromatic amines via diazotization and subsequent sulfonylation.

Key Features:

Aspect Details
Starting Material Aryldiazonium tetrafluoroborates
Reagents SO2 and HCl in situ
Temperature Range Typically -5 °C to room temperature
Reaction Time Minutes to hours depending on substrate
Yields Moderate to good (40–80%) depending on substrate
Advantages Direct sulfonyl chloride formation, mild conditions

This method can be adapted to substrates bearing methoxymethyl groups, allowing the synthesis of this compound by diazotization of the corresponding 4-(methoxymethyl)aniline derivative followed by sulfonyl chloride formation.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Esterification of benzene sulfonyl chloride with sodium methoxide Benzene sulfonyl chloride Sodium methoxide in methanol 25–35 °C, 30 min 98–99 High yield, mild conditions, scalable
Aryldiazonium salt sulfonyl chloride synthesis Aryldiazonium tetrafluoroborate salts SO2, HCl -5 °C to RT, minutes to hours 40–80 Direct sulfonyl chloride formation
Functionalization of substituted benzenesulfonyl chloride 4-(Methoxymethyl)benzene or derivatives Chlorinating agents, sulfonylation reagents Variable, often mild Variable Requires precursor availability

Research Findings and Practical Considerations

  • The esterification method using sodium methoxide is well-documented for methyl benzenesulfonate and can be adapted for methoxymethyl derivatives by employing the corresponding substituted sulfonyl chloride.
  • The diazonium salt method offers a versatile alternative for sulfonyl chloride synthesis, particularly when starting from aniline derivatives with methoxymethyl substitution.
  • Purification steps such as removal of residual methanol and activated carbon decolorization are critical for obtaining high purity products suitable for further synthetic applications.
  • Reaction parameters such as temperature control, molar ratios, and pH adjustment significantly influence yield and product quality.
  • Industrial applicability favors the esterification method due to its simplicity, shorter reaction times, and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reaction.

    Solvents: Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with an amine can produce a sulfonamide.
  • Reaction with an alcohol can produce a sulfonate ester.

Scientific Research Applications

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate
4-(Methoxymethyl)benzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce sulfonamide groups into molecules makes it essential for developing various therapeutic agents. For instance:

  • Sulfonamide Synthesis : The compound can react with amines to form sulfonamides, which are critical in treating bacterial infections.
  • Drug Development : It is involved in synthesizing biologically active molecules that target specific diseases, enhancing drug efficacy.
ApplicationExample CompoundsTherapeutic Use
Sulfonamide Synthesis4-(Methoxymethyl)benzenesulfonamideAntibiotics
Drug DevelopmentAntiviral agentsTreatment of viral infections

Agrochemical Applications

Development of Agrochemicals
In agrochemical research, this compound is used to create effective pesticides and herbicides. Its reactivity allows for modifications that enhance the biological activity of agrochemical products.

  • Pesticide Formulation : The compound contributes to developing novel pesticides that target specific pests while minimizing environmental impact.
  • Herbicide Development : It aids in synthesizing herbicides that inhibit unwanted plant growth, improving crop yields.

Polymer Chemistry

Specialty Polymers Production
The compound is also employed in polymer chemistry for producing specialty polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

  • Polymer Modifications : By introducing sulfonyl groups, the material properties of polymers can be tailored for specific industrial applications.

Research in Organic Chemistry

Reagent for Organic Synthesis
As a reagent, this compound facilitates complex organic reactions, including nucleophilic substitutions and coupling reactions.

  • Nucleophilic Substitution Reactions : It can react with various nucleophiles (e.g., alcohols, thiols) to produce sulfonate esters or other derivatives.
  • Research Advancements : The compound's ability to form reactive intermediates makes it a valuable tool for advancing organic synthesis methodologies.

Diagnostic Reagents

Preparation of Diagnostic Agents
In medical and environmental diagnostics, this compound is used to prepare reagents that aid in developing tests and assays. Its role includes:

  • Biochemical Assays : Utilized in creating assays that detect specific biomolecules or environmental pollutants.
  • Medical Diagnostics : Involvement in synthesizing compounds used for diagnostic imaging or testing.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the successful use of this compound in synthesizing a new class of antiviral agents targeting viral replication mechanisms. The resulting compounds showed promising efficacy against several viral strains.

Case Study 2: Development of Eco-Friendly Herbicides

Research highlighted the application of this compound in formulating eco-friendly herbicides that exhibit high specificity towards target weeds while being safe for non-target species and the environment.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)benzenesulfonyl chloride involves the formation of a reactive intermediate, which can then react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides with aromatic substituents are widely used in organic synthesis, pharmaceuticals, and materials science. Below is a comparative analysis of 4-(methoxymethyl)benzenesulfonyl chloride and structurally related compounds:

Substituent Effects on Reactivity and Stability

Compound Name Substituent Key Properties Reactivity Insights
This compound -CH₂OCH₃ (methoxymethyl) - Liquid (exact bp not reported)
- Electron-donating group enhances ring activation for electrophilic substitution .
Moderate reactivity: Methoxymethyl balances steric bulk and electron donation, suitable for nucleophilic substitutions.
4-(Acetylamino)benzenesulfonyl chloride -NHCOCH₃ (acetylamino) - Solid (mp: 149°C)
- Electron-withdrawing group stabilizes sulfonyl chloride .
Lower reactivity: Acetylamino deactivates the ring, slowing nucleophilic attacks on -SO₂Cl.
4-(Benzyloxy)benzenesulfonyl chloride -OCH₂C₆H₅ (benzyloxy) - Data limited; likely solid
- Bulky substituent increases steric hindrance .
Reduced reaction rates: Benzyloxy group hinders access to the sulfonyl chloride site.
4-(3-Chloropropoxy)benzenesulfonyl chloride -O(CH₂)₃Cl (chloropropoxy) - Liquid (synthesis described)
- Chlorine in side chain enables further functionalization .
High versatility: Chloropropoxy allows additional modifications (e.g., nucleophilic substitution).
4-Fluoro-2-methylbenzenesulfonyl chloride -F (fluoro), -CH₃ (methyl) - Data limited
- Methyl increases steric effects; fluorine withdraws electrons .
Tunable reactivity: Fluorine directs electrophilic substitution, while methyl modulates steric access.

Stability and Handling

  • Hydrolysis Sensitivity :
    • The trichlorosilylpropoxy derivative is highly hydrolyzable due to the trichlorosilyl group, requiring anhydrous conditions .
    • This compound lacks such hydrolytically labile groups but remains moisture-sensitive, necessitating storage under inert atmospheres .
  • Thermal Stability: 4-(Acetylamino)benzenesulfonyl chloride (mp: 149°C) is thermally stable as a solid, while liquid derivatives like the chloropropoxy analogue require low-temperature storage .

Biological Activity

4-(Methoxymethyl)benzenesulfonyl chloride is an organic compound recognized for its significant role in organic synthesis and biological applications. With the molecular formula C8H9ClO3SC_8H_9ClO_3S, it features a methoxymethyl group attached to a benzene ring, making it a versatile reagent in various chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The compound is characterized by a sulfonyl chloride functional group, which is highly electrophilic. This property allows it to participate in nucleophilic substitution reactions where the sulfonyl chloride can be replaced by various nucleophiles, such as amines and alcohols. The general reaction can be summarized as follows:

4 Methoxymethyl benzenesulfonyl chloride+NucleophileProduct+HCl\text{4 Methoxymethyl benzenesulfonyl chloride}+\text{Nucleophile}\rightarrow \text{Product}+\text{HCl}

This reactivity is crucial for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

Biological Applications

This compound has been utilized in several biological contexts:

  • Synthesis of Sulfonamides : The reaction with amines leads to the formation of sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
  • Drug Development : This compound serves as a building block in creating various therapeutic agents due to its ability to modify biological targets selectively.
  • Agrochemical Applications : It is also used in the synthesis of agrochemicals that are vital for crop protection.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to traditional antibiotics.
  • Anticancer Properties : Research indicated that compounds derived from this compound showed cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that derivatives could inhibit specific enzymes related to disease pathways, presenting potential therapeutic avenues for conditions like diabetes and hypertension.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeatureBiological Activity
4-Methoxybenzenesulfonyl chlorideLacks methoxymethyl groupLimited antibacterial activity
4-Methylbenzene-1-sulfonyl chlorideMethyl group insteadModerate enzyme inhibition
4-Fluorobenzenesulfonyl chlorideFluorine atomEnhanced reactivity but varied activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Methoxymethyl)benzenesulfonyl chloride, and how can reaction yields be optimized?

  • Methodology : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For this compound, a plausible route involves reacting 4-(methoxymethyl)benzene with chlorosulfonic acid under controlled conditions (0–5°C). Quenching the reaction with ice-water and extracting with dichloromethane can isolate the product. Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to minimize hydrolysis .
  • Characterization : Confirm purity via melting point analysis (e.g., mp ~76–80°C for analogous sulfonyl chlorides) , and validate structure using 1^1H/13^13C NMR (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm and sulfonyl chloride resonance at δ ~170 ppm in 13^13C NMR).

Q. How should researchers safely handle and purify this compound given its reactivity?

  • Safety Protocols : Use impervious gloves, sealed goggles, and work in a fume hood to avoid exposure to corrosive vapors . Store at 2–8°C under inert atmospheres to prevent decomposition .
  • Purification : Recrystallize from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted precursors. Monitor purity via TLC (Rf_f ~0.4–0.6 in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights govern the nucleophilic substitution reactions of this compound with amines?

  • Reaction Mechanism : The sulfonyl chloride group undergoes nucleophilic attack by amines, forming sulfonamides via a two-step process: (1) initial proton transfer to generate a sulfonate intermediate, followed by (2) displacement of chloride. Steric hindrance from the methoxymethyl group may slow reactivity compared to less-substituted analogs .
  • Kinetic Studies : Use 35^{35}Cl NMR or stopped-flow spectroscopy to monitor chloride release rates. Compare activation energies with computational models (e.g., DFT) to rationalize substituent effects .

Q. How does the stability of this compound vary under different solvent systems or catalytic conditions?

  • Solvent Stability : Test degradation in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Hydrolysis rates increase in protic solvents (e.g., water, ethanol) due to nucleophilic attack by solvent molecules .
  • Catalytic Effects : Metal catalysts (e.g., Pd) may accelerate side reactions, such as desulfonation. Monitor stability via HPLC under inert vs. catalytic conditions .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Data Validation : Cross-reference experimental mp (e.g., 105–110°C for 4′-methylbiphenyl-4-sulfonyl chloride ) with differential scanning calorimetry (DSC) to confirm phase transitions.
  • Spectral Reconciliation : Compare NMR/IR data across labs using standardized solvents (e.g., CDCl3_3) and internal standards. Discrepancies may arise from residual moisture or impurities .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive sulfonamide derivatives?

  • Case Study : React with heterocyclic amines (e.g., piperidine) to form sulfonamides with potential enzyme inhibitory activity. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (a derivative) is explored for targeting receptors like serotonin transporters .
  • Optimization : Screen coupling conditions (e.g., base choice: Et3_3N vs. DIPEA) to maximize yields. Use LC-MS to track reaction progress .

Q. What analytical techniques are critical for assessing the hydrolytic degradation of this compound in aqueous environments?

  • Hydrolysis Monitoring : Employ pH-stat titration to quantify chloride release over time. Validate via ion chromatography (IC) or 1^1H NMR (disappearance of sulfonyl chloride peaks) .
  • Degradation Pathways : Identify byproducts (e.g., sulfonic acids) using high-resolution mass spectrometry (HRMS) and propose mechanisms for acid/base-catalyzed hydrolysis .

Experimental Design Considerations

Q. How can researchers design controlled experiments to evaluate the compound’s reactivity in multi-step syntheses?

  • Stepwise Protocols :

Synthesis : Prepare intermediate sulfonamides under anhydrous conditions.

Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate products.

Characterization : Confirm regioselectivity via NOESY NMR or X-ray crystallography for crystalline derivatives .

  • Troubleshooting : If yields drop >10%, check for moisture ingress or side reactions (e.g., elimination of methoxymethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxymethyl)benzenesulfonyl chloride
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